
Barbituric acid, 5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-propyl- is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The 5-propyl derivative is characterized by the presence of a propyl group at the 5th position of the barbituric acid molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barbituric acid derivatives, including the 5-propyl variant, are typically synthesized through the condensation of malonic acid derivatives with urea. One common method involves treating diethyl malonate with urea in the presence of sodium ethoxide as a condensing agent . The reaction is carried out under reflux conditions, often in an ethanol solvent .
Industrial Production Methods
Industrial production of barbituric acid derivatives generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid, 5-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Substitution: The hydrogen atoms at the 5th position can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Alkyl halides and aryl halides are often used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted barbituric acids, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Barbituric acid derivatives, including the 5-propyl variant, have been extensively studied for their applications in various fields:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
Barbituric acid derivatives exert their effects primarily through interactions with the central nervous system. They enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors and modulating chloride ion channels. This leads to hyperpolarization of neurons and a decrease in neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-p-tolylbarbituric acid: Similar in structure but with an ethyl group instead of a propyl group.
5-Hydroxy-5-propylbarbituric acid: An oxidation product of 5-propyl-barbituric acid.
Uniqueness
The 5-propyl derivative is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity compared to other barbituric acid derivatives .
Propiedades
Número CAS |
6156-88-3 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12) |
Clave InChI |
ZWSXCQXSBNMGFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid](/img/structure/B12276158.png)
![1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide](/img/structure/B12276159.png)
![Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate](/img/structure/B12276161.png)
![1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12276162.png)
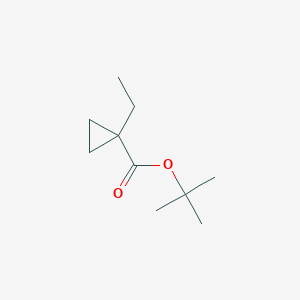
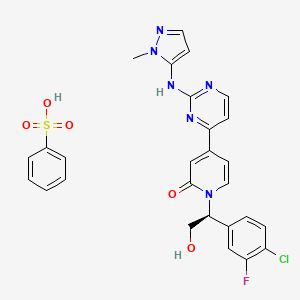
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)

![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
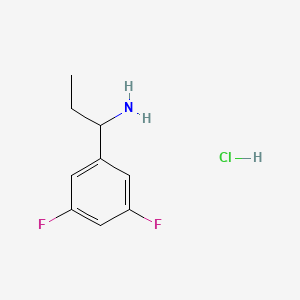
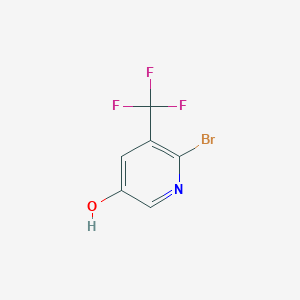
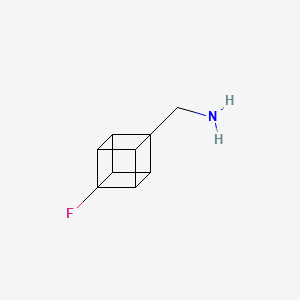
![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
